molecular formula C19H19N3O3 B5845762 N-[4-(dimethylamino)phenyl]-3-(2,5-dioxo-1-pyrrolidinyl)benzamide

N-[4-(dimethylamino)phenyl]-3-(2,5-dioxo-1-pyrrolidinyl)benzamide

カタログ番号 B5845762
分子量: 337.4 g/mol
InChIキー: TUEXAXXRRLPMAZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[4-(dimethylamino)phenyl]-3-(2,5-dioxo-1-pyrrolidinyl)benzamide, also known as Dabrafenib, is an orally active inhibitor of the BRAF protein kinase. It is a member of the pyrido[2,3-d]pyrimidine class of compounds and is used in the treatment of melanoma, a type of skin cancer.

作用機序

N-[4-(dimethylamino)phenyl]-3-(2,5-dioxo-1-pyrrolidinyl)benzamide inhibits the activity of the BRAF protein kinase, which is a key component of the MAPK signaling pathway. This pathway is involved in the regulation of cell growth and division, and is frequently dysregulated in cancer. By inhibiting the activity of BRAF, N-[4-(dimethylamino)phenyl]-3-(2,5-dioxo-1-pyrrolidinyl)benzamide blocks the downstream activation of the MAPK pathway, leading to decreased cell proliferation and increased cell death in cancer cells.
Biochemical and Physiological Effects:
N-[4-(dimethylamino)phenyl]-3-(2,5-dioxo-1-pyrrolidinyl)benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the phosphorylation of ERK, a downstream target of the MAPK pathway, in melanoma cells. N-[4-(dimethylamino)phenyl]-3-(2,5-dioxo-1-pyrrolidinyl)benzamide has also been shown to induce apoptosis, or programmed cell death, in melanoma cells.

実験室実験の利点と制限

N-[4-(dimethylamino)phenyl]-3-(2,5-dioxo-1-pyrrolidinyl)benzamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of BRAF, making it a useful tool for studying the MAPK pathway and its role in cancer. However, N-[4-(dimethylamino)phenyl]-3-(2,5-dioxo-1-pyrrolidinyl)benzamide has some limitations as well. It has a short half-life in vivo, which can make it difficult to achieve and maintain therapeutic levels in animal models. Additionally, N-[4-(dimethylamino)phenyl]-3-(2,5-dioxo-1-pyrrolidinyl)benzamide has been shown to induce paradoxical activation of the MAPK pathway in cells that do not harbor the BRAF V600E mutation, which can complicate its use in some experimental settings.

将来の方向性

There are several future directions for research on N-[4-(dimethylamino)phenyl]-3-(2,5-dioxo-1-pyrrolidinyl)benzamide. One area of interest is the development of combination therapies that target multiple components of the MAPK pathway, in order to overcome resistance to single-agent therapy. Another area of interest is the investigation of N-[4-(dimethylamino)phenyl]-3-(2,5-dioxo-1-pyrrolidinyl)benzamide's potential use in other cancers that harbor the BRAF mutation, such as thyroid cancer. Finally, there is ongoing research into the development of more potent and selective BRAF inhibitors that may have improved therapeutic efficacy.

合成法

N-[4-(dimethylamino)phenyl]-3-(2,5-dioxo-1-pyrrolidinyl)benzamide is synthesized by reacting 2-amino-4-(4-chloro-phenylamino)-pyridine-3-carboxylic acid with 2,5-dioxo-pyrrolidin-1-yl)-benzoic acid in the presence of a coupling reagent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC). The resulting intermediate is then treated with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to obtain N-[4-(dimethylamino)phenyl]-3-(2,5-dioxo-1-pyrrolidinyl)benzamide.

科学的研究の応用

N-[4-(dimethylamino)phenyl]-3-(2,5-dioxo-1-pyrrolidinyl)benzamide has been extensively studied for its therapeutic potential in the treatment of melanoma. It has been shown to be effective in inhibiting the growth of melanoma cells that harbor the BRAF V600E mutation, which is present in approximately 50% of melanoma cases. N-[4-(dimethylamino)phenyl]-3-(2,5-dioxo-1-pyrrolidinyl)benzamide is also being investigated for its potential use in other cancers that harbor the BRAF mutation, such as thyroid cancer.

特性

IUPAC Name

N-[4-(dimethylamino)phenyl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-21(2)15-8-6-14(7-9-15)20-19(25)13-4-3-5-16(12-13)22-17(23)10-11-18(22)24/h3-9,12H,10-11H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUEXAXXRRLPMAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。